4-Methylumbelliferyl-alpha-D-galactopyranoside
Overview
Description
Synthesis Analysis
The synthesis of 4-methylumbelliferyl-alpha-D-galactopyranoside involves the reaction of 3,4,6-tri-O-acetyl-2-azido-2-deoxy-alpha-D-galactopyranosyl chloride with 4-methylumbelliferone in the presence of silver trifluoromethanesulfonate and sym-collidine in dichloromethane. This process yields 4-methylumbelliferyl tri-O-acetyl-2-azido-2-deoxy-alpha-D-galactopyranoside, which, through subsequent reduction, acetylation, and de-O-acetylation steps, provides the desired glycoside product (Szweda et al., 1989).
Molecular Structure Analysis
The molecular structure of 4-methylumbelliferyl-alpha-D-galactopyranoside, characterized by spectroscopic methods, demonstrates the presence of a 4-methylumbelliferone moiety linked glycosidically to an alpha-D-galactopyranoside. This configuration is critical for its activity as a fluorogenic substrate in enzymatic assays, with its structure confirmed through various analytical techniques including NMR and mass spectrometry in related compounds (Vetere et al., 1997).
Chemical Reactions and Properties
4-Methylumbelliferyl-alpha-D-galactopyranoside participates in specific chemical reactions, particularly enzymatic hydrolysis by alpha-D-galactosidases. Upon enzymatic action, it releases 4-methylumbelliferone, a fluorescent product, allowing the sensitive detection of enzyme activity. This reaction is fundamental in biochemical assays designed to study the kinetics and activities of relevant enzymes (Szweda et al., 1989).
Physical Properties Analysis
The physical properties of 4-methylumbelliferyl-alpha-D-galactopyranoside, including its solubility in organic solvents and water, fluorescence characteristics, and stability, make it particularly suited for use in biochemical assays. Its fluorescence properties are especially important, as the compound is non-fluorescent until enzymatically cleaved, which releases a highly fluorescent moiety (Karpova et al., 1991).
Chemical Properties Analysis
The chemical properties of 4-methylumbelliferyl-alpha-D-galactopyranoside, including its reactivity with specific enzymes, stability under various conditions, and the fluorescence of its cleavage product, are central to its application in scientific research. The specificity and sensitivity of this substrate towards alpha-D-galactosidase enzymes make it invaluable in studying enzyme function, kinetics, and inhibitor screening (Karpova et al., 1991).
Scientific Research Applications
Detection of N-acetyl--D-galactopyranosaminidase Activity
This compound is effective in detecting N-acetyl--D-galactopyranosaminidase activity in human tissues, which aids in the study of Schindler disease (R. Szweda et al., 1989).
Binding to Peanut Agglutinin
It shows enhanced binding to peanut agglutinin, suggesting extended sugar binding sites in the peanut agglutinin molecule (M. Decastel et al., 1982).
Role in Krabbe's Disease
Studies on 6- and 8-hexadecanoylamino derivatives of this compound suggest that lysosomal glycolipid hydrolases may play a role in the pathogenesis of Krabbe's disease (Wiederschain GYa et al., 1992).
Lysosomal Diseases Diagnosis
4-Trifluoromethylumbelliferyl glycosides, related to 4-Methylumbelliferyl-alpha-D-galactopyranoside, are effective substrates for revealing enzyme deficiencies in lysosomal diseases, aiding in fast prenatal diagnosis (E. Karpova et al., 1991).
Fluorescence Probes for Studying Lectin Molecules
This compound is useful as a fluorescence probe for studying sugar-binding sites on lectin molecules. Its fluorescence intensity is influenced by solvent polarity and viscosity (M. Decastel et al., 1984).
Binding to Momordica charantia Lectin
Its binding to Momordica charantia lectin occurs in a hydrophobic environment, is saccharide-specific, and is exothermic in nature (M. I. Khan et al., 1981).
Tay-Sachs Disease Diagnosis
It is used in the direct determination of hexosaminidase A, helping in the diagnosis and carrier detection of Tay-Sachs disease (Y. Ben-yoseph et al., 1985).
Differentiation of Enterobacteriaceae Strains
The hydrolysis of 14 4-methylumbelliferyl (4-MU)-linked substrates can effectively differentiate Enterobacteriaceae strains, aiding in species differentiation within the family (P. Kämpfer et al., 1991).
Characterization of Sialidase Activity
Natural sialoside analogues with attached 4-methylumbelliferone make it easier to characterize sialidase activity with natural sialoside linkages in a continuous assay mode (D. Indurugalla et al., 2006).
Diagnosis of Fabry's Disease
A simple fluorometric method using this compound effectively differentiates lysosomal alpha-galactosidases in human tissues, aiding in the diagnosis of Fabry's disease in cultured skin fibroblasts (J. Mayes et al., 1981).
Safety And Hazards
properties
IUPAC Name |
4-methyl-7-[(2R,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-2-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18O8/c1-7-4-12(18)23-10-5-8(2-3-9(7)10)22-16-15(21)14(20)13(19)11(6-17)24-16/h2-5,11,13-17,19-21H,6H2,1H3/t11-,13+,14+,15-,16+/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YUDPTGPSBJVHCN-CHUNWDLHSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)OC2=C1C=CC(=C2)OC3C(C(C(C(O3)CO)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=O)OC2=C1C=CC(=C2)O[C@@H]3[C@@H]([C@H]([C@H]([C@H](O3)CO)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18O8 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701020648 | |
Record name | 4-Methylumbelliferone alpha-D-galactopyranoside | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701020648 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
338.31 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Methylumbelliferyl-alpha-D-galactopyranoside | |
CAS RN |
38597-12-5 | |
Record name | 4-Methylumbelliferyl α-D-galactopyranoside | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=38597-12-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-Methylumbelliferone alpha-D-galactopyranoside | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701020648 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 7-(α-D-galactopyranosyloxy)-4-methyl-2H-1-benzopyran-2-one | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.049.102 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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